molecular formula C18H22N2O3 B2583600 ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate CAS No. 847461-57-8

ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2583600
CAS No.: 847461-57-8
M. Wt: 314.385
InChI Key: LIVYYOYJYCPWIG-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with various functional groups

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-(2-phenylethylcarbamoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-23-18(22)16-12(2)15(13(3)20-16)17(21)19-11-10-14-8-6-5-7-9-14/h5-9,20H,4,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYYOYJYCPWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate with phenethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate: Similar structure but different substituents, leading to different chemical properties and reactivity.

    3,5-Dimethyl-4-(phenethylcarbamoyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative with different solubility and reactivity profiles.

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